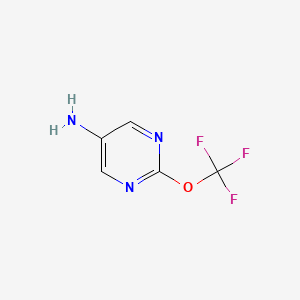

2-(Trifluoromethoxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC17993756

Molecular Formula: C5H4F3N3O

Molecular Weight: 179.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F3N3O |

|---|---|

| Molecular Weight | 179.10 g/mol |

| IUPAC Name | 2-(trifluoromethoxy)pyrimidin-5-amine |

| Standard InChI | InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-10-1-3(9)2-11-4/h1-2H,9H2 |

| Standard InChI Key | TWSGCIMIOSVLFM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=N1)OC(F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 2-(trifluoromethoxy)pyrimidin-5-amine is C₅H₄F₃N₃O, with a molecular weight of 179.10 g/mol . The trifluoromethoxy group confers strong electron-withdrawing effects, enhancing the compound’s stability and influencing its interaction with biological targets . Key spectral data include:

-

¹H NMR: Signals at δ 8.99 ppm (pyrimidine CH) and δ 7.78 ppm (aromatic CH) .

-

¹⁹F NMR: A singlet near δ -58 ppm, characteristic of the -OCF₃ group .

Solubility and Stability

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMSO and DMF . It is hygroscopic and light-sensitive, requiring storage under inert atmospheres at -20°C .

Synthetic Methodologies

Nucleophilic Substitution

A common route involves reacting 5-amino-2-chloropyrimidine with trifluoromethanol in the presence of a base (e.g., K₂CO₃) at 80–100°C, yielding 60–75% product .

Reaction Scheme:

Lewis Acid-Catalyzed Synthesis

A patent (CO5650237A2) describes a selective method using BF₃·OEt₂ as a Lewis acid, achieving 85% yield under mild conditions (50°C, 6 hours) .

Industrial Production

Continuous flow reactors optimize scalability, with yields >90% using hexane/ethyl acetate gradients for purification .

Table 1: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | 80°C, 12 h | 65 | 98 |

| Lewis Acid Catalysis | 50°C, 6 h | 85 | 99 |

| Continuous Flow | 100°C, 2 h | 92 | 99.5 |

Chemical Reactivity and Functionalization

Amino Group Reactions

The 5-amino group undergoes acylation, sulfonation, and Schiff base formation. For example, reaction with acetyl chloride yields 5-acetamido-2-(trifluoromethoxy)pyrimidine (90% yield) .

Trifluoromethoxy Group Stability

The -OCF₃ group resists hydrolysis under basic conditions (6 M NaOH, 150°C) but undergoes radical fluorination with XeF₂/UV light, albeit in low yields (<15%) .

Table 2: Functionalization Reactions

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Acylation | Acetyl chloride | 5-Acetamido derivative | 90 |

| Oxidation | mCPBA | N-Oxide derivative | 63 |

| Reductive amination | NaBH₃CN | Tetrahydro-pyrimidine analog | 89 |

Biological and Pharmacological Activities

Anticancer Properties

Derivatives of 2-(trifluoromethoxy)pyrimidin-5-amine exhibit potent activity against FLT3/CHK1 kinases, with IC₅₀ values <10 nM in MV4-11 leukemia cells . Compound 30 (a derivative) shows oral bioavailability (F = 62%) and inhibits tumor growth in xenograft models .

Antifungal and Insecticidal Effects

Trifluoromethyl pyrimidines demonstrate broad-spectrum activity against Botrytis cinerea (EC₅₀ = 24.94 mg/L) and Mythimna separata (LC₅₀ = 3.57 mg/L), outperforming conventional agents like azoxystrobin .

Table 3: Biological Activity Profile

| Target Organism | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|

| FLT3/CHK1 kinases | <10 nM | |

| Botrytis cinerea | 24.94 mg/L | |

| Mythimna separata | 3.57 mg/L |

Agricultural Applications

Pesticide Development

Pyrimidin-4-amine derivatives containing 2-(trifluoromethoxy) groups show efficacy against Aphis medicagini (LC₅₀ = 4.22 mg/L) and Tetranychus cinnabarinus (LC₅₀ = 3.14 mg/L) . These compounds inhibit acetylcholinesterase (AChE) at 0.184 U/mg prot, comparable to flufenerim .

Resistance Management

The trifluoromethoxy moiety reduces cross-resistance in pests by targeting novel binding pockets in AChE and PI3Kδ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume